molecular formula C10H9F3O3 B1323565 2'-Methoxy-5'-(trifluoromethoxy)acetophenone CAS No. 468074-92-2

2'-Methoxy-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1323565
CAS No.: 468074-92-2
M. Wt: 234.17 g/mol
InChI Key: DQIRVWICHOCGCY-UHFFFAOYSA-N
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Scientific Research Applications

2’-Methoxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it is challenging to describe its mode of action. Like other acetophenones, it may interact with various enzymes, receptors, or other proteins, altering their function and leading to downstream effects .

Pharmacokinetics

Its trifluoromethoxy and methoxy groups might influence its distribution and metabolism .

Result of Action

The molecular and cellular effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone are currently unknown. Given its unique structure, it could potentially have a range of effects depending on its specific targets and mode of action .

Biochemical Analysis

Biochemical Properties

2’-Methoxy-5’-(trifluoromethoxy)acetophenone plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. In vitro and in vivo studies have also indicated that the temporal effects of this compound can vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a controlled manner. At higher doses, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response .

Metabolic Pathways

2’-Methoxy-5’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolic intermediates and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone into cells, while binding proteins may sequester the compound in specific organelles or regions within the cell .

Subcellular Localization

The subcellular localization of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its biological effects and its interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone typically involves the reaction of 2’-methoxyacetophenone with trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methoxy-5’-(trifluoromethoxy)acetophenone is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRVWICHOCGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641078
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468074-92-2
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 468074-92-2
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